molecular formula C23H18FN3O5S B12128598 2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

Cat. No.: B12128598
M. Wt: 467.5 g/mol
InChI Key: JNYAADUPJICUMB-NDENLUEZSA-N
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Description

2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a thiazolo-triazine core, a fluorobenzyl group, and an ethoxyphenyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl acetate moiety: This step may involve esterification reactions.

Chemical Reactions Analysis

2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: It may be investigated for its potential therapeutic properties.

    Industry: It could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[6-[(4-fluorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H18FN3O5S/c1-3-31-19-11-15(6-9-18(19)32-13(2)28)12-20-22(30)27-23(33-20)25-21(29)17(26-27)10-14-4-7-16(24)8-5-14/h4-9,11-12H,3,10H2,1-2H3/b20-12-

InChI Key

JNYAADUPJICUMB-NDENLUEZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC(=O)C

Origin of Product

United States

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